molecular formula C9H10ClNO2 B1332965 Ethyl 2-chloro-5-methylisonicotinate CAS No. 850080-86-3

Ethyl 2-chloro-5-methylisonicotinate

Cat. No. B1332965
CAS RN: 850080-86-3
M. Wt: 199.63 g/mol
InChI Key: GFJZRVALPSSHSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed procedures that are characterized by spectroscopic methods like XRD, GC–MS, NMR, and elemental analysis . Although the exact synthesis route for Ethyl 2-chloro-5-methylisonicotinate is not provided, similar methods could potentially be employed. The synthesis of another related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involves a multi-step process including reduction, regioselective deprotonation, methylation, and a series of reactions to regenerate the double bond . These methods suggest that the synthesis of Ethyl 2-chloro-5-methylisonicotinate might also involve complex steps to introduce the chloro and methyl groups at the appropriate positions on the isonicotinate ring.

Molecular Structure Analysis

The molecular structure of compounds within the same family as Ethyl 2-chloro-5-methylisonicotinate can be determined using X-ray diffraction (XRD) and confirmed with techniques such as GC–MS and NMR . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of Ethyl 2-chloro-5-methylisonicotinate by analogy.

Chemical Reactions Analysis

The chemical reactions involving related compounds are complex and often require careful control of conditions to achieve the desired regioselectivity and functional group transformations . For Ethyl 2-chloro-5-methylisonicotinate, similar considerations would be necessary to ensure that the chloro and methyl groups are introduced without undesired side reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-chloro-5-methylisonicotinate are not directly reported in the provided papers, the properties of similar compounds can be indicative. These properties are typically characterized by melting points, boiling points, solubility, and stability, which can be influenced by the presence of substituents like the chloro and methyl groups. The analysis of these properties would require empirical data from experiments specifically designed for Ethyl 2-chloro-5-methylisonicotinate.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • Ethyl 2-chloro-5-methylisonicotinate is used as a reagent or intermediate in the synthesis of various compounds. For example, it's utilized in the preparation of new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties (El-bayouki & Basyouni, 1988). This demonstrates its role in creating compounds with potential biological activity.

Organic and Inorganic Chemistry Applications

  • In organic chemistry, this compound is involved in the synthesis of various complex structures. For instance, it's part of the process in creating ethyl 7‐chloro‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐5‐methyl‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylate, showing its versatility in organic synthesis (Kiely, 1991).

Photophysical and Electrochemical Applications

  • In the field of photophysical and electrochemical studies, ethyl 2-chloro-5-methylisonicotinate is part of the synthesis of bis-cyclometalated platinum(II) complexes. These complexes have been studied for their structures and photophysical properties, highlighting the compound's application in materials science (Fuertes et al., 2012).

Agricultural and Biological Research

  • The compound is also involved in the synthesis of biologically active compounds such as 3-chloro-2-oxo-butanoate, a significant intermediate in various biologically active substances like thiazole carboxylic acids (Yuanbiao et al., 2016). This demonstrates its relevance in the development of new agricultural and medicinal products.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-chloro-5-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJZRVALPSSHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376715
Record name Ethyl 2-chloro-5-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-5-methylisonicotinate

CAS RN

850080-86-3
Record name Ethyl 2-chloro-5-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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